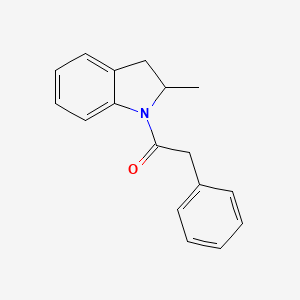

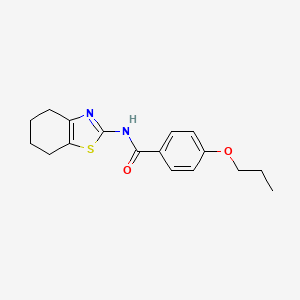

![molecular formula C20H26N4O2 B5596703 N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5596703.png)

N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide is a compound that belongs to the class of polycyclic azines and imidazo pyridines. These compounds are known for their diverse biological activities and potential pharmaceutical applications.

Synthesis Analysis

- The synthesis of related imidazo pyridine derivatives often involves cyclodesulfurization processes, as seen in the work of Bourdais and Omar (Bourdais & Omar, 1980). These methods typically yield a variety of substituted derivatives, demonstrating the versatility of the synthetic approaches.

Molecular Structure Analysis

- The molecular structure of imidazo pyridine derivatives is characterized using techniques like 1H NMR spectral analysis. These analyses provide insights into the detailed structural aspects of these compounds.

Chemical Reactions and Properties

- Imidazo pyridine compounds can undergo a range of chemical reactions, forming various derivatives. For example, the work of Wang et al. (Wang et al., 2018) demonstrates the synthesis of complex derivatives through multiple-step reactions, indicating the reactivity and versatility of these compounds.

Physical Properties Analysis

- The physical properties of these compounds, such as solubility and melting points, are typically characterized during the synthesis and purification processes. Rathod and Solanki's work (Rathod & Solanki, 2018) provides an example of how physical properties are determined and reported for related compounds.

Chemical Properties Analysis

- The chemical properties, including reactivity and stability, are often inferred from the synthesis processes and the resulting product's behavior. The work by Ho and Suen (Ho & Suen, 2013) on the synthesis of pyrimidine derivatives illustrates the chemical behavior of similar compounds.

科学的研究の応用

Heterocyclic Synthesis and Derivatives

Synthesis of Novel Derivatives

A study presented the synthesis of novel derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety through intramolecular cyclization, which could be relevant for the development of compounds with enhanced pharmacological properties (Ho & Suen, 2013).

Platelet-Activating Factor Antagonists

Research on the synthesis and structure-activity relationship of 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives revealed potent, orally active platelet-activating factor (PAF) antagonists, indicating potential applications in treating diseases mediated by PAF (Carceller et al., 1996).

Anticancer and Antimicrobial Applications

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones synthesized as key intermediates showed inhibition effects comparable to 5-fluorouracil against human breast and liver carcinoma cell lines, indicating their potential as anticancer agents. Some of these compounds also exhibited antimicrobial activity, suggesting a broad spectrum of pharmacological applications (Riyadh, 2011).

Anti-angiogenic and DNA Cleavage Activities

Anti-angiogenic and DNA Cleavage

A series of novel derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential use as anticancer agents by inhibiting the formation of blood vessels and exerting cytotoxic effects (Kambappa et al., 2017).

Inhibitors of Human Rhinovirus

Antiviral Agents

2-Amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were designed and tested as antirhinovirus agents, illustrating the potential use of these compounds in treating infections caused by human rhinoviruses (Hamdouchi et al., 1999).

Excretion and Metabolism Studies

Metabolism Analysis

Studies on the excretion of N(2)-glucuronide conjugate of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine highlighted the role of cytochrome P4501A2 (CYP1A2) and N-acetyltransferase (NAT2) in the metabolism of heterocyclic aromatic amines, providing insights into individual differences in drug metabolism (Stillwell et al., 2002).

作用機序

将来の方向性

The future directions in the research of imidazo[1,2-a]pyridine derivatives are promising. Given their wide range of applications in medicinal chemistry and significant activity against various diseases, these compounds are likely to continue being a focus of drug discovery research . Further studies could explore their potential uses in treating other diseases and improving their efficacy and safety profiles.

特性

IUPAC Name |

N-[1-(cyclopentanecarbonyl)piperidin-4-yl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-14-6-7-18-22-17(13-24(18)12-14)19(25)21-16-8-10-23(11-9-16)20(26)15-4-2-3-5-15/h6-7,12-13,15-16H,2-5,8-11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTZBDRADPOHIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)NC3CCN(CC3)C(=O)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5596636.png)

![1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B5596681.png)

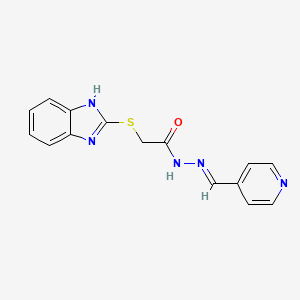

![ethyl 4-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5596686.png)

![8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)

![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596693.png)

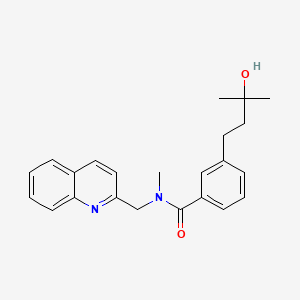

![3-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]benzamide](/img/structure/B5596716.png)

![1-{4-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-3,5-dimethyl-1H-pyrrol-2-yl}ethanone](/img/structure/B5596723.png)

![(4aS*,7aR*)-1-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5596727.png)